molecular formula C27H17Cl2NO3 B6523815 4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 397278-05-6

4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide

Cat. No.: B6523815
CAS No.: 397278-05-6
M. Wt: 474.3 g/mol
InChI Key: VBXZMTZVNIPMOV-UHFFFAOYSA-N
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Description

4-Benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is a polyhalogenated benzamide derivative characterized by two 2-chlorobenzoyl groups and a central benzamide scaffold. Its molecular structure (C₂₆H₁₆Cl₂N₂O₃) features chlorine substituents at ortho positions on both phenyl rings, enhancing electron-withdrawing effects and influencing intermolecular interactions. This compound’s synthesis typically involves coupling benzoyl chloride derivatives with substituted anilines under controlled conditions .

Properties

IUPAC Name

4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17Cl2NO3/c28-20-14-15-24(22(16-20)26(32)21-8-4-5-9-23(21)29)30-27(33)19-12-10-18(11-13-19)25(31)17-6-2-1-3-7-17/h1-16H,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXZMTZVNIPMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-chlorobenzoyl chloride in the presence of a base, followed by the addition of benzoyl chloride . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and substituents of 4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide with analogous benzamide derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 4-chloro, 2-(2-chlorobenzoyl), benzoyl C₂₆H₁₆Cl₂N₂O₃ High lipophilicity; potential enzyme modulation
3-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide 3-bromo, 4-chloro, 2-(2-chlorobenzoyl) C₂₀H₁₂BrCl₂NO₂ Crystallographic stability; halogen interactions
5-Chloro-2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide 5-chloro, 2-hydroxy, 4-(trifluoromethyl) C₁₄H₉ClF₃NO₂ Enhanced metabolic stability; HDAC inhibition
AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide) 4-amino, 5-chloro, 2-ethoxy, 4-fluorobenzyl, morpholinyl C₂₃H₂₆ClFN₃O₃ Gastrokinetic activity; dopamine D2 receptor sparing
Triflumuron (2-chloro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzamide) 2-chloro, 4-(trifluoromethoxy) C₁₅H₁₀ClF₃N₂O₃ Insecticidal activity; chitin synthesis inhibition

Key Observations :

  • Bromine substitutions (e.g., 3-bromo analog) increase molecular weight and polarizability, affecting crystallographic packing .
  • Functional Groups : Hydroxyl groups (e.g., in 5-chloro-2-hydroxy analog) introduce hydrogen-bonding capacity, crucial for enzyme inhibition (e.g., HDACs) . Morpholinyl and fluorobenzyl groups (e.g., AS-4370) improve solubility and target selectivity .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated ~5.2) is higher than simpler benzamides (e.g., 5-chloro-2-hydroxy analog, logP ~3.8) due to aromatic chlorination and benzoyl groups .
  • Crystallinity : Halogenated benzamides (e.g., 3-bromo analog) exhibit dense crystal packing via Cl···Cl and π-π interactions, whereas hydroxylated analogs form hydrogen-bonded networks .
  • Stability : Nitro groups (e.g., 4-chloro-3-nitro analog) reduce thermal stability compared to chloro or benzoyl derivatives .

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